Depin-E
Description
Properties
CAS No. |
131715-56-5 |
|---|---|
Molecular Formula |
C7H10O4 |
Synonyms |
Depin-E |
Origin of Product |
United States |
Chemical Synthesis Methodologies for Depin E and Its Analogs
Classical Hantzsch 1,4-Dihydropyridine (B1200194) Synthesis Approaches
The Hantzsch dihydropyridine (B1217469) synthesis, first reported in 1881, is a cornerstone for the preparation of 1,4-dihydropyridines (1,4-DHPs). wikipedia.orgacs.org This multicomponent reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor, such as ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgrsc.org The initial product is a dihydropyridine, which can subsequently be oxidized to a pyridine (B92270). wikipedia.org
Reaction Conditions and Optimization Strategies
The classical Hantzsch synthesis often involves refluxing the reactants in an alcohol solvent like ethanol (B145695) or methanol (B129727). acs.orgrsc.org However, traditional methods can suffer from drawbacks such as harsh reaction conditions, long reaction times, and relatively low yields. wikipedia.orgjsynthchem.com
Significant efforts have been directed towards optimizing reaction conditions to improve efficiency and yield. These strategies include:
Solvent Variation: While alcohols are common, studies have explored other solvent systems. For instance, ultrasonic irradiation in aqueous micelles has shown better yields compared to solvents like methanol, ethanol, and THF. wikipedia.org Reactions can also be carried out in water, sometimes even under catalyst-free and organic solvent-free conditions, yielding products in good to excellent yields. tandfonline.com
Temperature and Time: Optimization often involves finding the right balance of temperature and reaction time. Microwave irradiation has been successfully employed to significantly reduce reaction times and improve efficiency, with reactions sometimes completing within minutes. wikipedia.orgmdpi.com
Catalyst-Free Conditions: In some instances, efficient synthesis of 1,4-dihydropyridines has been achieved under catalyst-free conditions, particularly when using techniques like microwave irradiation or specific reaction media such as polyethylene (B3416737) glycol (PEG) under solvent-free conditions. tandfonline.combenthamscience.com Visible light irradiation at room temperature in aqueous ethyl lactate (B86563) has also been reported for catalyst-free synthesis, offering mild conditions and high yields. benthamscience.com
Optimization studies have demonstrated that manipulating solvent, temperature, and the presence or absence of catalysts can dramatically impact the efficiency and yield of the Hantzsch reaction. For example, using p-toluenesulfonic acid (PTSA) as a catalyst under ultrasonic irradiation in aqueous micelles resulted in yields up to 96% for a model reaction using benzaldehyde (B42025), ethyl acetoacetate, and ammonium acetate. wikipedia.org
Advanced Synthetic Techniques
Beyond the classical Hantzsch method, advanced synthetic techniques, particularly those involving catalysis, have been developed to improve the efficiency, selectivity, and sustainability of dihydropyridine synthesis.
Catalyst-Mediated Synthesis
Catalysis plays a crucial role in facilitating dihydropyridine synthesis, often enabling milder reaction conditions, shorter reaction times, and higher yields compared to uncatalyzed reactions. jsynthchem.comresearchgate.net Various types of catalysts have been explored, including metal-based catalysts and organocatalysts.
Metal complexes and metal-containing materials have been widely investigated as catalysts for dihydropyridine synthesis. These catalysts can act as Lewis acids, activating carbonyl groups and facilitating the condensation and cyclization steps of the Hantzsch reaction. frontiersin.orgnih.gov
Examples of metal-based catalysts used in DHP synthesis include:
Transition Metal Complexes: Cobalt-containing catalysts, such as CoFe₂O₄@SiO₄-NH₂-Co(II), have shown high efficiency in synthesizing dihydropyridine derivatives, achieving high yields (96%) in relatively short reaction times. frontiersin.org Rhodium-catalyzed C-H activation has also been explored as a route to substituted dihydropyridines. osti.gov
Metal Oxides and Salts: Metal oxides like manganese dioxide have been used, often in combination with supports like clay, for the synthesis and subsequent aromatization of dihydropyridines. wikipedia.orgmdpi.com Ceric ammonium nitrate (B79036) (CAN) is another metal salt that has been reported to catalyze the one-pot synthesis of polyhydroquinolines via the Hantzsch reaction. tandfonline.com
Magnetic Nanocatalysts: Magnetic nanoparticles, such as Fe₃O₄@Phen@Cu and NiFe₂O₄-based catalysts, offer the advantage of easy separation and reusability, contributing to greener synthetic processes. jsynthchem.comfrontiersin.org These catalysts have demonstrated high yields and efficiency under various conditions, including in water as a solvent. jsynthchem.com
Zinc-Based Catalysts: Zinc-based metal-organic frameworks (MOFs) have been identified as efficient heterogeneous catalysts for the Hantzsch synthesis of polyhydroquinolines, providing excellent yields. nih.gov
Metal catalysts offer high reactivity and selectivity, contributing to improved synthetic outcomes for dihydropyridines. researchgate.net
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as an environmentally benign and versatile approach for the synthesis of dihydropyridines, particularly for achieving enantioselectivity. researchgate.netcsic.es
Key aspects of organocatalysis in DHP synthesis include:
Chiral Organocatalysts: Chiral organocatalysts, such as BINOL-derived phosphoric acids and cinchona alkaloid derivatives, have been successfully employed to synthesize enantioenriched 1,4-dihydropyridines. csic.esnih.govacs.orgacs.org These catalysts can induce asymmetry in the reaction, leading to the formation of specific enantiomers, which is crucial for the biological activity of many dihydropyridine drugs.
Mechanism: Organocatalysts often operate through mechanisms involving the formation of transient enamine or iminium intermediates, facilitating the key bond-forming steps of the reaction. csic.es Chiral phosphoric acids, for instance, can activate reactants through hydrogen bonding. csic.es
Applications: Organocatalytic methods have been developed for the enantioselective synthesis of various substituted dihydropyridines, including those with diverse substitution patterns and those relevant to the synthesis of pharmaceutical compounds like nitrendipine (B1678957) and felodipine. nih.govacs.orgacs.org
Molecular and Cellular Mechanisms of Action of Depin E
Interaction with Voltage-Dependent L-Type Calcium Channels
Depin-E is a modulator of L-type calcium channels, which are crucial for various physiological processes, including muscle contraction and neurotransmitter release. wikipedia.org These channels, also known as dihydropyridine (B1217469) receptors (DHPRs), are responsible for the excitation-contraction coupling in skeletal, smooth, and cardiac muscles. wikipedia.org
The binding of this compound to L-type calcium channels occurs at a specific site on the α1 subunit, which is the pore-forming component of the channel complex. nih.gov This subunit is comprised of four repeating motifs, each containing six transmembrane helices (S1-S6). nih.gov Research indicates that the dihydropyridine binding site, where this compound interacts, is primarily located in motif IV. nih.gov The transmembrane helices S5 and S6 of each motif are thought to form the wall of the ion channel, placing the binding site in a critical region for channel function. nih.gov
Table 1: this compound Binding Site on L-Type Calcium Channel
| Channel Subunit | Binding Motif | Key Helices Involved |
|---|---|---|
| α1 | Motif IV | S5 and S6 |
The binding of this compound to the L-type calcium channel induces specific conformational changes that alter its function. These changes are subtle but significant, affecting the availability of the channel's open and closed states. researchgate.net The interaction of this compound with the channel can favor a state that reduces the likelihood of the channel opening in response to membrane depolarization. This is achieved through alterations in the hydrogen-bonding activity of the amine group and the orientation of the ester group of the dihydropyridine molecule, which in turn influences the hydrophobic fit within the binding pocket. researchgate.net This modulation of channel conformation is central to this compound's mechanism of action as a calcium channel blocker.
By inducing conformational changes that favor the closed or inactivated state of the L-type calcium channel, this compound effectively modulates the influx of calcium ions into the cell. nih.gov In vascular smooth muscle cells, this reduction in calcium entry leads to vasodilation and a decrease in peripheral vascular resistance. wikipedia.org The inhibitory effect on calcium influx is a key determinant of its physiological effects. wikipedia.org Studies have shown that this compound preferentially blocks inactivated L-type Ca2+ channels, with its efficacy increasing at more depolarized holding potentials. nih.gov This voltage-dependent block contributes to its mechanism of action in various tissues.
Table 2: Effect of this compound on Cellular Calcium Influx
| Cell Type | Channel Targeted | Effect on Ca2+ Influx | Physiological Consequence |
|---|---|---|---|
| Vascular Smooth Muscle | L-type Calcium Channel | Decrease | Vasodilation |
| Cardiac Myocytes | L-type Calcium Channel | Decrease | Reduced Contractility |
Mechanisms Independent of Canonical L-Type Calcium Channel Blockade
Beyond its direct action on L-type calcium channels, this compound can influence intracellular calcium homeostasis through mechanisms that are independent of its canonical channel-blocking activity.
This compound has been observed to affect intracellular calcium concentrations through pathways not directly involving the blockade of L-type calcium channel influx. nih.govplos.org This suggests a more complex interaction with the cellular calcium signaling machinery than previously understood.
Modulation of Intracellular Calcium Homeostasis Beyond L-Type Channels
Compensatory Calcium Mechanisms within Cells
Research into the molecular action of the compound Nifedipine (B1678770) reveals a mechanism for facilitating neurotransmitter release that is notably independent of typical calcium signaling pathways. nih.govnih.gov Neurotransmitter release is fundamentally triggered by an influx of calcium ions into the presynaptic terminal. However, studies on Nifedipine show that it facilitates spontaneous glutamate (B1630785) release even when calcium-dependent processes are inhibited. nih.gov
Specifically, the facilitatory effect of Nifedipine was not blocked by:
Cadmium (Cd²⁺): A general blocker of voltage-gated calcium channels.
Thapsigargin: An inhibitor of the sarcoplasmic/endoplasmic reticulum Ca²⁺ ATPase (SERCA), which depletes intracellular calcium stores.
BAPTA-AM: An intracellular calcium chelator that binds to and inactivates free calcium ions. nih.govresearchgate.net
This evidence strongly suggests that Nifedipine does not rely on or induce compensatory increases in calcium influx or release from internal stores. Instead, it appears to act directly on the neurotransmitter release machinery at a point downstream of calcium entry or release, bypassing the conventional calcium-triggering step. nih.govresearchgate.net
Intracellular Signaling Pathway Modulation
Protein Kinase B (Akt) Signaling Pathway Modulation
The natural inositol D-Pinitol has been demonstrated to activate the Phosphatidylinositol-3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. nih.govmdpi.com Studies in rat models show that acute oral administration of D-Pinitol induces time-dependent phosphorylation of PI3K/Akt and its associated substrates within the hypothalamus. nih.govresearchgate.net
This activation is indicative of its function as an insulin sensitizer. D-Pinitol's action occurs downstream of the insulin receptor, promoting the insulin signaling cascade without directly phosphorylating the Insulin Receptor Substrate 1 (IRS-1). mdpi.com The activation of Akt involves its phosphorylation at key residues, such as Ser473. mdpi.com Once activated, Akt can phosphorylate a range of downstream targets to mediate cellular responses, including cell survival, growth, and metabolism. researchgate.net
Endothelial Constitutive Nitric Oxide Synthase (eNOS)-Nitric Oxide Axis Modulation
Research has identified that D-Pinitol induces endothelium-dependent vasodilation by modulating the endothelial Nitric Oxide Synthase (eNOS)-Nitric Oxide (NO) axis. slideshare.netnih.gov This effect is mediated by the activation of eNOS, the enzyme responsible for producing NO in blood vessels. frontiersin.orgyoutube.com
The mechanism of activation involves specific post-translational modifications of the eNOS enzyme. D-Pinitol was found to:
Increase phosphorylation at Ser¹¹⁷⁷: This is an activation site on the eNOS enzyme.
Reduce phosphorylation at Thr⁴⁹⁵: This is an inactivation site on the eNOS enzyme. nih.gov
This dual action enhances the enzyme's activity, leading to increased production of NO. The process is dependent on the calcium-calmodulin complex, which is a known activator of eNOS. nih.gov The resulting increase in NO bioavailability contributes to the vasodilator and hypotensive effects observed with D-Pinitol administration. slideshare.net
Extracellular Signal-Regulated Kinase (ERK) Pathway Activation
Contrary to activation, studies involving Nifedipine have demonstrated an inhibitory effect on the Extracellular Signal-Regulated Kinase (ERK) pathway, also known as the MAPK pathway. In cultured rat vascular smooth muscle cells (VSMCs), Nifedipine was shown to decrease the levels of phosphorylated ERK 1/2 in a dose-dependent manner. nih.govnih.gov
This inhibition of the ERK pathway is linked to the suppression of VSMC proliferation. The mechanism involves the upstream kinase MEK 1/2, whose phosphorylation is also inhibited by Nifedipine. nih.gov By suppressing the MEK-ERK signaling cascade, Nifedipine can attenuate intimal thickening following vascular injury. nih.gov Therefore, the modulation of this pathway by Nifedipine is characterized by suppression rather than activation, playing a role in its anti-proliferative effects on vascular tissue. foxchase.org
AMPK-SREBP Transcriptional Pathway Modulation
Nifedipine has been shown to modulate renal lipogenesis through its effects on the AMP-activated protein kinase (AMPK) and sterol regulatory element-binding protein (SREBP) transcriptional pathway. In rat renal cells, exposure to Nifedipine led to an inhibition of phosphorylated AMPK (p-AMPK) activity.
The inhibition of AMPK, a key cellular energy sensor, was accompanied by the triggered expression of SREBP-1 and SREBP-2. SREBPs are transcription factors that play a central role in regulating the synthesis of cholesterol and fatty acids. The activation of the SREBP pathway by Nifedipine resulted in the upregulation of lipogenesis enzymes, including acetyl-CoA carboxylase and HMG-CoA reductase, leading to an accumulation of cytosolic free fatty acids and cholesterol.
Impact on Cellular Bioenergetics and Metabolism
This compound's role as a calcium channel blocker extends to modulating fundamental cellular energy processes. By altering intracellular calcium dynamics, it influences mitochondrial respiration, the generation of reactive oxygen species, and lipid metabolism, with pronounced effects observed in the kidneys.
This compound has been shown to directly impact the powerhouses of the cell, the mitochondria, by downregulating mitochondrial respiration and subsequent ATP production. As a calcium channel blocker, its primary action involves preventing the entry of calcium ions into cells. This interruption of calcium flux can affect mitochondrial function, as calcium is a key regulator of mitochondrial ATP production.
Research on different cell types, including chondrocytes and bone marrow-derived mesenchymal stem cells, has demonstrated that this compound inhibits mitochondrial respiration. This inhibition leads to a significant downregulation of ATP production. The effect on ATP production has been observed with both immediate and long-term application of the compound, suggesting a sustained impact on cellular energy availability. In hypoxic lung epithelial cells, this compound has been shown to reduce mitochondrial calcium overload, which is linked to its protective effects.
Table 1: Effect of this compound on Mitochondrial Function
| Cell Type | Effect on Mitochondrial Respiration | Effect on ATP Production |
|---|---|---|
| Chondrocytes | Downregulated | Significantly Downregulated |
This table summarizes the observed effects of Nifedipine (this compound) on mitochondrial functions in different cell types based on research findings.
A notable cellular effect of this compound is the stimulation of Reactive Oxygen Species (ROS) production. ROS are chemically reactive molecules containing oxygen that, in excess, can lead to oxidative stress and cellular damage. Studies have shown that this compound exposure can lead to a significant increase in ROS generation.
In renal tubular cells, treatment with this compound at a concentration of 30 µM resulted in a 3.3-fold increase in ROS production compared to control groups. This level of ROS generation was even higher than that induced by the positive control, hydrogen peroxide (H₂O₂), which caused a 2.7-fold increase. This increased ROS production is a key factor in the cellular stress induced by the compound. Furthermore, research indicates that this compound can inhibit the overexpression of the receptor for advanced glycation end products (RAGE) in endothelial cells by suppressing this ROS generation. In hypoxic lung cells, this compound was found to reduce ROS generation, suggesting a context-dependent effect.
Table 2: this compound Induced Reactive Oxygen Species (ROS) Production
| Treatment Group | Fold Increase in ROS vs. Control | p-value |
|---|---|---|
| This compound (30 µM) | 3.3 | < 0.01 |
This table presents data from a study on rat NRK52E cells showing the significant increase in ROS production after treatment with Nifedipine (this compound) compared to a control and a positive control (H₂O₂).
This compound has been identified as a trigger for lipogenesis and lipotoxicity, particularly in the kidneys. It induces the accumulation of lipids in renal cells, a condition that can be a marker for renal damage and fibrosis. This effect is mediated through the modulation of key transcriptional pathways and enzymes involved in lipid metabolism.
The compound has been found to inhibit the activity of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. The inhibition of AMPK activity, in turn, can trigger the expression of sterol regulatory element-binding proteins (SREBP-1 and SREBP-2). SREBPs are transcription factors that play a crucial role in the synthesis of cholesterol and fatty acids.
Research has demonstrated that this compound activates several enzymes critical for lipid metabolism, including:
Acetyl Coenzyme A (CoA) synthetase
Acetyl CoA carboxylase
Long-chain fatty acyl CoA elongase
ATP-citrate lyase
3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG CoA) reductase
This activation leads to an elevated production of cholesterol and phospholipids. Furthermore, this compound exposure leads to an accumulation of cytosolic free fatty acids and upregulates the expression of CD36, a fatty acid translocase, further contributing to lipid uptake and accumulation in renal cells. This cascade of events underscores the potential of this compound to induce lipotoxicity and renal damage.
Table 3: Key Molecules Modulated by this compound in Renal Lipogenesis
| Molecule | Effect of this compound | Role in Lipid Metabolism |
|---|---|---|
| p-AMPK | Inhibited | Central energy sensor, inhibits lipogenesis |
| SREBP-1/2 | Expression Triggered | Transcription factors, activate cholesterol and fatty acid synthesis |
| CD36 | Upregulated | Fatty acid translocase, facilitates fatty acid uptake |
This table outlines the key proteins and transcription factors affected by Nifedipine (this compound) that lead to increased lipid synthesis and accumulation in renal cells.
Theoretical and Computational Studies of Depin E
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations utilize the principles of quantum mechanics to compute molecular properties. rsc.orgmdpi.com Density Functional Theory (DFT) is a widely used quantum chemical method that determines the electronic structure and energy of a system based on its electron density. d-nb.infocnr.it These calculations can provide detailed information about a molecule's geometry, energy levels, charge distribution, and reactivity. mdpi.comarxiv.orgblueqat.com
Molecular Geometry Optimization and Conformational Analysis (E- and Z-Conformations)
Molecular geometry optimization is a computational procedure used to find the most stable arrangement of atoms in a molecule by minimizing its potential energy. cnr.itmdpi.comqcware.com This process involves systematically adjusting atomic positions until the forces on all atoms are close to zero, corresponding to a stationary point on the potential energy surface. qcware.com Different computational methods, including molecular mechanics, semi-empirical methods, and ab initio methods like Hartree-Fock and DFT, can be used for geometry optimization. cnr.itmdpi.com
Conformational analysis investigates the different spatial arrangements of a molecule that result from rotation around single bonds. ic.ac.uklibretexts.org These different arrangements, known as conformers, can have different energies and stabilities. Computational methods are used to identify possible conformers and determine their relative energies. For molecules containing double bonds with substituents on each carbon of the double bond, E and Z isomerism can occur, referring to the relative stereochemistry of substituents on opposite (E, entgegen) or the same (Z, zusammen) sides of the double bond, respectively. khanacademy.orglibretexts.org Computational methods can be used to study the relative stabilities and interconversion barriers between possible E and Z isomers and other conformers.
Vibrational Analysis and Spectroscopic Property Prediction (e.g., IR, UV-Vis)
Vibrational analysis is a computational technique used to calculate the vibrational frequencies of a molecule. These frequencies correspond to the normal modes of vibration and can be related to experimental infrared (IR) and Raman spectra. uomustansiriyah.edu.iqsurendranatheveningcollege.comjsscacs.edu.in For a molecule to be IR active, there must be a change in its dipole moment during the vibration. surendranatheveningcollege.comjsscacs.edu.inwordpress.com Computational vibrational analysis can predict the positions and intensities of IR absorption bands, aiding in the interpretation of experimental spectra and the identification of functional groups. surendranatheveningcollege.comlibretexts.org
Ultraviolet-Visible (UV-Vis) spectroscopy involves the absorption of energy that causes electronic transitions within a molecule, typically from occupied molecular orbitals to unoccupied ones. uomustansiriyah.edu.iq Computational methods, such as time-dependent DFT (TD-DFT), can be used to predict the wavelengths and intensities of UV-Vis absorption bands by calculating the energies of electronic transitions.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are computational visualizations that show the distribution of electric potential around a molecule. uni-muenchen.deresearchgate.netresearchgate.net The MEP at a given point in space represents the force that a positive test charge would experience at that point due to the molecule's charge distribution. uni-muenchen.de MEP maps are typically visualized by mapping the potential values onto the molecule's electron density surface. uni-muenchen.deresearchgate.net Regions of negative potential (often colored red) indicate areas that are attractive to positive charges (electrophilic attack sites), while regions of positive potential (often colored blue) indicate areas that are attractive to negative charges (nucleophilic attack sites). researchgate.netresearchgate.net Green areas typically represent a neutral potential. researchgate.net MEP mapping is a useful tool for predicting a molecule's reactivity towards charged species and for understanding intermolecular interactions, such as hydrogen bonding. researchgate.netmdpi.comrsc.org
Natural Bond Order (NBO) Analysis
Natural Bond Order (NBO) analysis is a computational technique used to describe the bonding within a molecule in terms of localized two-center, two-electron bonds, lone pairs, and core electrons. NBO analysis can provide information about bond strengths, bond polarity, and the delocalization of electrons through resonance or hyperconjugation. It helps in understanding charge transfer and donor-acceptor interactions within the molecule, which can be relevant to its stability and reactivity. researchgate.net
Global Reactive Descriptors and Fukui Functions in Mechanistic Prediction
Local reactivity descriptors, such as Fukui functions and local softness, indicate the preferred sites within a molecule for chemical attack. scielo.org.mxmdpi.comchemrxiv.org Fukui functions measure the change in electron density at a particular atomic site when an electron is added or removed. d-nb.infoscm.com The condensed Fukui function values for each atom can indicate its susceptibility to nucleophilic attack (f+), electrophilic attack (f-), or radical attack (f0). scielo.org.mxscm.com By analyzing these descriptors, computational studies can provide insights into reaction mechanisms and predict the most reactive centers in a molecule. scielo.org.mxchemrxiv.org
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the three-dimensional structure and dynamic behavior of molecules. These methods can range from static energy calculations to dynamic simulations that track the movement of atoms over time.
Molecular Docking for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand to a receptor (e.g., a protein) and estimate the strength of the resulting complex. mdpi.comnih.govnih.gov This method treats the ligand and receptor as three-dimensional structures and explores various binding poses to find the most energetically favorable one. Docking studies can provide insights into the key interactions (such as hydrogen bonds, hydrophobic interactions, and electrostatic forces) that stabilize the ligand-receptor complex. mdpi.comnih.gov These predictions are valuable in the initial stages of drug discovery for screening potential drug candidates and understanding their mechanism of action. mdpi.comfrontiersin.org
Molecular Dynamics Simulations for Protein-Ligand Complex Stability
Molecular dynamics (MD) simulations are powerful tools used to study the time-dependent behavior of molecular systems, such as protein-ligand complexes. researchgate.netuba.ararxiv.orgplos.org Unlike static docking, MD simulations allow the molecules to move and interact according to the laws of physics, providing information about the stability of the complex, conformational changes, and the flexibility of the binding site over time. plos.org By simulating the system's dynamics, researchers can gain a more realistic picture of the binding process and the factors that influence complex formation and dissociation. plos.org MD simulations can also be used to calculate binding free energies, which provide a more accurate measure of binding affinity than docking scores alone. plos.org
Empirical Force Field Calculations for Energy Landscapes
Empirical force fields are mathematical functions used in molecular mechanics and dynamics simulations to approximate the potential energy of a system of atoms based on their positions. carlssonlab.orgwustl.edu These force fields consist of terms representing different types of interactions, such as bond stretching, angle bending, torsional rotation, and non-bonded interactions (van der Waals and electrostatic forces). rsc.orguiuc.edu By calculating the potential energy for different molecular arrangements, force fields can be used to explore the energy landscape of a molecule or a molecular complex. rsc.orgunimore.it The energy landscape describes the potential energy as a function of the molecular geometry, revealing stable conformations (minima) and the energy barriers between them. This information is crucial for understanding molecular flexibility, conformational transitions, and the energetics of binding events.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies
Quantitative Structure-Activity Relationship (QSAR) methodologies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. shd-pub.org.rsneovarsity.orgmedcraveonline.com This relationship can then be used to predict the activity of new, untested compounds. medcraveonline.comnih.gov
Correlation of Structural Descriptors with Molecular Activity
QSAR models correlate structural descriptors (numerical representations of molecular properties) with observed biological activity. nih.govplos.orgunito.it These descriptors can include physicochemical properties (e.g., lipophilicity, electronic properties), topological indices (describing molecular connectivity), and geometric parameters. By analyzing the correlation between these descriptors and activity, QSAR models can identify the structural features that are important for biological activity. shd-pub.org.rsmdpi.com Statistical methods, such as regression analysis, are commonly used to build QSAR models. medcraveonline.comvietnamjournal.ru
Analytical Methodologies for Research on Depin E
Chromatographic Techniques for Compound Analysis
Chromatography is a powerful set of techniques used to separate components within a mixture. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. This section details the application of key chromatographic methods pertinent to the study of compounds like Depin-E.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. It utilizes a liquid mobile phase that is pumped at high pressure through a column packed with a stationary phase. The interaction between the analytes and the stationary and mobile phases dictates their elution time, allowing for separation. HPLC is applicable to a broad range of compounds, including pharmaceutical active ingredients and related substances chromatographytoday.compan.olsztyn.pl.
HPLC systems typically consist of a pump, an injector, a chromatographic column housed in a temperature-controlled oven, and a detector, such as a UV-Vis or photodiode array (DAD) detector pan.olsztyn.plcsfarmacie.cz. The DAD detector can collect signals across a range of wavelengths, providing spectral information for peak identification and purity assessment csfarmacie.cz.
For the analysis of compounds like the active ingredient in this compound, HPLC is a standard method. Research on the determination of colorants in vitamin E, for instance, employed HPLC with DAD detection using a C18 column and an isocratic mobile phase, demonstrating the technique's capability for analyzing components in pharmaceutical products csfarmacie.cz. Another study validated an HPLC method for the simultaneous determination of vitamins A and E in milk using a reverse phase C18 column and a methanol (B129727)/water mobile phase pan.olsztyn.pl. These examples highlight the versatility of HPLC in analyzing different types of compounds in various matrices, which is relevant to the potential analysis of this compound's composition and stability.
Reverse-Phase HPLC (RP-HPLC)
Reverse-Phase HPLC (RP-HPLC) is a mode of HPLC where the stationary phase is non-polar (typically a hydrocarbon chain bonded silica), and the mobile phase is polar (a mixture of water or buffer with a miscible organic solvent like methanol or acetonitrile). This is the most common mode of HPLC used for analyzing a wide range of pharmaceuticals and other organic compounds. ijprajournal.com In RP-HPLC, more polar compounds elute earlier, while less polar compounds are retained longer by the non-polar stationary phase.
RP-HPLC is frequently employed for the analysis of drug substances and their impurities. Method development and validation for analyzing compounds often utilize RP-HPLC to achieve optimal separation and reliable quantification. biointerfaceresearch.com The choice of stationary phase (e.g., C18 column) and mobile phase composition (including gradient elution) are critical parameters optimized in RP-HPLC method development to achieve desired separation and sensitivity for the analyte of interest. biointerfaceresearch.com
Ultra-High-Performance Liquid Chromatography (UPLC)
Ultra-High-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes smaller particle size stationary phases (typically less than 2 µm) and operates at significantly higher pressures compared to conventional HPLC. chromatographytoday.compharmascholars.comdalton.com The use of smaller particles provides increased separation efficiency, leading to sharper peaks, improved resolution, and faster analysis times. chromatographytoday.compharmascholars.com UPLC systems are designed to withstand these higher pressures and often incorporate features for improved performance, such as reduced system dead volume. pharmascholars.com
UPLC offers advantages in terms of speed, sensitivity, and resolution, making it suitable for high-throughput analysis and the analysis of complex samples or low-level components. chromatographytoday.compharmascholars.comdalton.com For example, UPLC has been used for the analysis of tocopherols (B72186) (Vitamin E isomers) in vaping liquids, demonstrating its capability for rapid separation and detection of related compounds. lcms.cz A normal-phase UPLC method was also developed for the fast separation of vitamin E active tocopherols, achieving separation in less than one minute. waters.com These applications illustrate the potential of UPLC for efficient and sensitive analysis of lipophilic compounds, which could be relevant for the analysis of this compound's active ingredient. UPLC can be used for API quantitation, impurities characterization, and method development and validation. dalton.com
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of Thin-Layer Chromatography (TLC) that offers improved resolution, sensitivity, and quantitative capabilities. ijprajournal.comforensicspedia.compharmacyjournal.in In HPTLC, samples are applied as spots or bands onto a high-quality stationary phase layer on a plate. The mobile phase moves through the stationary phase by capillary action, separating the components of the sample based on their differential affinities. ijprajournal.comforensicspedia.com
HPTLC plates are manufactured with highly uniform and consistent adsorbent layers, contributing to reproducible separations. forensicspedia.com Automated sample application and controlled development chambers are often used in HPTLC to enhance precision and consistency. forensicspedia.com Detection of separated compounds is typically performed using UV-Vis absorbance or fluorescence, often coupled with a densitometer for quantitative analysis. ijprajournal.comforensicspedia.comiamj.in
HPTLC is a versatile technique used in various fields, including pharmaceutical analysis, for qualitative and quantitative assessment of compounds. ijprajournal.comforensicspedia.compharmacyjournal.in It allows for the analysis of multiple samples simultaneously on a single plate, making it suitable for screening and comparison. humanjournals.com HPTLC has been applied to the analysis of vitamin E, for instance, to determine its hydrophobicity and for quantification in pharmaceutical dosage forms. ijprajournal.comhumanjournals.com These applications demonstrate HPTLC's utility in analyzing pharmaceutical compounds and its potential relevance for initial or comparative analysis in this compound research.
Gas Chromatography (GC)
Gas Chromatography (GC) is a chromatographic technique used to separate and analyze compounds that can be vaporized without decomposition. The mobile phase is an inert gas (e.g., helium or nitrogen), and the stationary phase is typically a liquid coated on a solid support or the inner wall of a capillary column. scielo.br The separation is based on the differential partitioning of volatile analytes between the gas mobile phase and the stationary phase at elevated temperatures.
GC is commonly used for the analysis of volatile and semi-volatile organic compounds. It is often coupled with detectors such as Flame Ionization Detectors (FID) or Mass Spectrometry (MS). shimadzu.comusm.my GC-FID is a sensitive detection method for most organic compounds. usm.my GC-MS provides both separation and mass spectral information, allowing for compound identification and quantification. scielo.br
While the active ingredient in this compound (nifedipine) is not typically analyzed by GC due to its relatively low volatility and potential for thermal decomposition, GC is a valuable tool for analyzing volatile impurities or degradation products that might be present in a pharmaceutical formulation. For example, GC-FID is used in accordance with USP monographs for the analysis of volatile contaminants like ethylene (B1197577) glycol and diethylene glycol in pharmaceutical raw materials. shimadzu.com GC-MS has been applied to the analysis of pesticides and nitrosamines, demonstrating its capability for sensitive and selective detection of various organic compounds. scielo.brmdpi.com Therefore, GC could potentially be employed in the research of this compound to analyze specific volatile components or impurities within the formulation, although not for the active ingredient itself.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a hyphenated technique that combines the separation power of liquid chromatography (LC) with the sensitivity and selectivity of tandem mass spectrometry (MS/MS). bioxpedia.comnih.govamericanpharmaceuticalreview.com LC separates the components of a mixture, and the eluting compounds are then introduced into a mass spectrometer, where they are ionized, and their mass-to-charge ratio is measured. In MS/MS, selected ions are fragmented, and the fragment ions are analyzed, providing structural information for identification and enabling highly selective quantification. nih.govamericanpharmaceuticalreview.com
LC-MS/MS is a powerful tool for the analysis of complex samples, including biological matrices and pharmaceutical formulations. bioxpedia.comamericanpharmaceuticalreview.com It offers high sensitivity, specificity, and the ability to identify and quantify analytes even at low concentrations. pharmascholars.combioxpedia.com Various ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), can be used depending on the properties of the analyte. americanpharmaceuticalreview.com
LC-MS/MS is widely used in pharmaceutical research and development for applications such as the analysis of drug substances, metabolites, impurities, and degradation products. bioxpedia.comamericanpharmaceuticalreview.com A rapid and accurate LC-MS/MS method has been developed and validated for the determination of nifedipine (B1678770) in human plasma, demonstrating the technique's suitability for analyzing the active ingredient of this compound in complex biological samples. biointerfaceresearch.com This method utilized a C18 column and gradient elution with acetonitrile, water, and formic acid, highlighting typical conditions for LC-MS/MS analysis of nifedipine. biointerfaceresearch.com LC-MS/MS is also used for the analysis of impurities and degradants in pharmaceuticals, providing accurate mass measurements and fragmentation information for structural elucidation. americanpharmaceuticalreview.com The application of LC-MS/MS is crucial for comprehensive characterization and quantification of compounds in complex matrices, making it highly relevant for in-depth research on this compound and its components.
Note: Detailed research findings and specific data tables solely focused on the analysis of the this compound formulation using these methods were not available in the consulted sources. The information presented reflects the general application of these techniques and their relevance to the analysis of compounds like nifedipine, the active ingredient of this compound.
Spectroscopic Methods for Structural and Interaction Studies
Spectroscopic methods involve the interaction of electromagnetic radiation with a sample, providing information about its molecular structure and electronic properties.
UV-Visible Spectrophotometry
UV-Visible (UV-Vis) spectrophotometry is a technique that measures the absorption or transmission of light in the ultraviolet and visible regions of the spectrum. This method is useful for quantitative analysis and can provide information about the electronic transitions within a molecule. For a compound like this compound, UV-Vis spectroscopy can be used to determine its concentration in solution by measuring the absorbance at its maximum wavelength (λmax). It can also be applied to study interactions with other substances that cause a change in its UV-Vis spectrum. While UV-Vis is a standard technique for analyzing compounds like Nifedipine, specific detailed research findings for this compound using this method for structural or interaction studies were not found in the provided search results.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify functional groups within a molecule based on the vibrations of its chemical bonds. When a sample is exposed to infrared radiation, specific frequencies are absorbed, corresponding to the vibrational modes of the molecule. The resulting spectrum, a plot of absorbance or transmittance versus wavenumber, provides a unique fingerprint of the compound. IR spectroscopy can confirm the presence of characteristic groups in this compound, such as C=O (ester and possibly ketone), N-H (dihydropyridine ring), C-C, and C-H bonds. It can also be used to study solid forms or interactions that affect bond vibrations. Specific detailed IR spectroscopic data for this compound from the provided search results were not available for inclusion.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure, dynamics, and environment of molecules. By analyzing the magnetic properties of atomic nuclei (commonly ¹H, ¹³C, etc.) in a magnetic field, NMR yields spectra with signals (peaks) whose positions (chemical shifts), splitting patterns, and intensities reveal the types of atoms, their connectivity, and their spatial arrangement. NMR is invaluable for confirming the structure of this compound, identifying impurities, and studying its interactions with other molecules, such as in the formation of complexes. Changes in chemical shifts or signal patterns upon interaction can indicate the binding sites and nature of the interaction. While NMR is a standard tool in organic chemistry and could be applied to characterize this compound and its complexes, detailed research findings specific to this compound's complex characterization using NMR were not found in the provided search results.
Electroanalytical Techniques
Electroanalytical techniques measure the electrical properties of a solution containing an analyte, providing information about its concentration, redox behavior, and interactions.
Voltammetric Methods
Voltammetric methods involve applying a varying potential to an electrode immersed in a solution and measuring the resulting current. These methods can be used to study the electrochemical behavior of a compound, including its oxidation and reduction processes. For electroactive compounds like this compound, voltammetry can determine redox potentials and provide a basis for quantitative analysis. Different voltammetric techniques exist, offering varying sensitivity and resolution. Specific detailed research findings on the voltammetric analysis of this compound were not available in the provided search results.
Square Wave Voltammetry (SWV)
Square Wave Voltammetry (SWV) is a highly sensitive voltammetric technique that applies a potential waveform consisting of a square wave superimposed on a staircase potential. The current is measured at two points during each square wave cycle, and the difference is plotted against the base potential. This technique offers improved sensitivity and detection limits compared to some other voltammetric methods and is often used for trace analysis and studying electrode processes. SWV could be applied to the quantitative determination of this compound or to investigate its electrochemical reactions. However, specific detailed research findings utilizing SWV for this compound were not found in the provided search results.
Applications in Research Sample Analysis
The accurate determination of compound concentrations in research samples is critical for understanding their behavior and effects in various biological systems. For the compound associated with "this compound", analytical methods have been developed and applied in both in vitro and non-human in vivo studies.
Determination in In Vitro Cell Culture Media
While direct studies detailing the analysis of "this compound" specifically in cell culture media were not prominently found, analytical methods for Nifedipine, the compound linked to "this compound", in in vitro settings, such as dissolution studies, provide relevant insights into potential methodologies applicable to cell culture media analysis.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of drug compounds in various in vitro matrices due to its sensitivity, selectivity, and reproducibility jneonatalsurg.comdissolutiontech.com. Studies investigating the in vitro dissolution of Nifedipine formulations, including those referred to as "Depin", have employed validated HPLC methods. For instance, an in vitro evaluation of modified release formulations of Nifedipine utilized a validated HPLC method for its estimation frontiersin.org. These methods typically involve chromatographic separation on a suitable stationary phase, such as a reversed-phase C18 column, followed by detection, often using a UV detector given Nifedipine's chromophoric properties dissolutiontech.com. The mobile phase composition and flow rate are optimized to achieve adequate separation and peak resolution.
The principles and techniques applied in in vitro dissolution testing, such as sample preparation (which may involve filtration or extraction depending on the matrix complexity) and chromatographic analysis, are often transferable or adaptable for determining compound concentrations in cell culture media. Cell culture media, while different in composition from dissolution media, also require sensitive and specific methods to quantify the target compound without interference from matrix components. HPLC with UV detection or more sensitive detectors like mass spectrometry (MS) are standard tools for this purpose jneonatalsurg.com.
Determination in Non-Human Biological Samples for Mechanistic Elucidation
Analyzing compound levels in non-human biological samples is essential for pharmacokinetic and pharmacodynamic studies aimed at elucidating mechanisms of action. For the compound associated with "this compound", research involving animal models, such as rats, has utilized analytical techniques to quantify the compound in biological matrices.
HPLC methods have been employed for the analysis of Nifedipine in non-human biological samples, such as rat plasma, in in vivo studies. These methods typically involve sample preparation steps to extract the compound of interest from the complex biological matrix, which may include liquid-liquid extraction or solid-phase extraction to remove interfering substances and concentrate the analyte. Following extraction, the samples are analyzed by HPLC with appropriate detection.
More advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) offer higher sensitivity and selectivity, which are particularly advantageous for quantifying compounds at low concentrations in biological samples pharmacompass.comjneonatalsurg.com. While a specific study on "this compound" in non-human samples for mechanistic studies using LC-MS/MS was not found, LC-MS/MS methods have been developed and validated for the quantification of Nifedipine in human plasma, demonstrating the applicability of this technique to biological matrices. These methods often involve specific transitions for the parent compound and its metabolites in multiple reaction monitoring (MRM) mode for highly selective detection and quantification pharmacompass.com.
The application of these analytical methods in non-human biological samples allows researchers to determine parameters such as absorption, distribution, metabolism, and excretion of the compound, providing crucial data for understanding its pharmacological profile and mechanisms in a living system.
Representative Analytical Method Parameters for Nifedipine (related to this compound) in Biological Samples
Based on studies analyzing Nifedipine in biological fluids, typical parameters for LC-MS/MS methods can include specific mobile phase compositions, flow rates, and mass spectrometric conditions (e.g., ionization mode, transitions monitored). For example, an LC-MS/MS method for Nifedipine in human plasma utilized a reversed-phase column and multiple reaction monitoring in positive ion mode.
Structure Activity Relationship Sar Studies of Depin E and Its Derivatives
Influence of Dihydropyridine (B1217469) Ring Substituents
The dihydropyridine ring is the central scaffold of Depin-E and its analogues, and the nature and position of substituents on this ring significantly impact their biological activity. sphinxsai.comnih.gov Key positions for substitution include the aryl ring at the 4-position, alkyl groups at the 2 and 6 positions, and ester groups at the 3 and 5 positions. sphinxsai.comnih.gov
Aryl Ring Substitution Patterns (Ortho, Meta, Para)
The aryl ring at the 4-position of the dihydropyridine core is a critical determinant of activity. SAR studies have shown that the substitution pattern on this phenyl ring significantly influences the potency of dihydropyridine calcium channel blockers. nih.govsphinxsai.comnih.gov
Research indicates that the presence of a cyclic substituent in the 4-position is generally associated with good activity. sphinxsai.com Specifically, 4-ortho-substituted phenyl derivatives are often reported as the most active compounds. sphinxsai.com Activity typically decreases as the substituent is moved from the ortho to the meta position, and further decreases when moved to the para position on the phenyl ring. sphinxsai.comnih.gov While the electronegativity of the substituent on the phenyl ring does not appear to be a primary factor determining activity, the lipophilicity of the substituted phenyl group at the 4-position is considered an important factor that can enhance calcium antagonist activity, taking steric factors into consideration. nih.govsphinxsai.com The preferred orientation for C-4 aryl substituents is synperiplanar. nih.gov
Alkyl Group Modifications
Modifications to the alkyl groups on the dihydropyridine ring, particularly at the 2, 6, 3, and 5 positions, also play a role in modulating activity. researchgate.netnih.govsphinxsai.comnih.govtandfonline.comnih.gov
Substitution with small alkyl groups, typically methyl groups, at the 2 and 6 positions of the dihydropyridine ring is often considered optimal for good activity. sphinxsai.comnih.gov Some studies suggest that substitution with aromatic rings at both the C-2 and C-6 positions, replacing the methyl groups, can lead to lower calcium antagonistic activity due to increased steric hindrance. nih.gov
The ester groups at the 3 and 5 positions are also important. sphinxsai.comnih.gov SAR analyses have indicated that for symmetrical aliphatic esters and phenyl alkyl ester series, activity can be lowered when there are more than two methylene (B1212753) chains in the position of the third and fifth ester substituents. tandfonline.com Substitution with groups of suitable bulkiness, such as ethyl ester, at the 3- and 5-positions can impact calcium antagonist activity. nih.govnih.gov The ester group typically prefers a cis-orientation with respect to the C-5 and C-6 double bond. nih.gov Replacing the 3,5-carboxy groups with other electron-withdrawing substituents generally results in a marked decrease in activity, although 3,5-diacetyl compounds have shown some activity. sphinxsai.com Little difference in potency has been observed between methyl and ethyl esters at these positions. sphinxsai.com
Role of the Nitro Group
The presence of a nitro group, typically at the ortho position of the phenyl ring at the 4-position of the dihydropyridine ring, is a characteristic feature of Nifedipine (B1678770) (this compound). nih.govpsu.edu Nifedipine is described as a C-nitro compound. psu.edu
While the nitro group in Nifedipine is considered to be involved in the bidentate chelation of the Ca2+ cofactor, the presence of a nitroxy group is not strictly required for the activity of 1,4-dihydropyridine (B1200194) derivatives. nih.govtandfonline.com Some studies on analogues where the ortho-nitrophenyl group is replaced by other substituents, such as a chlorophenyl ring, have shown comparable or even higher calcium antagonist activity, suggesting the importance of other factors like lipophilicity. nih.gov The presence of the nitro group can also sensitize nifedipines to light. nih.gov
Stereochemical Aspects and Conformational Preferences
The stereochemistry and conformational preferences of the dihydropyridine ring and its substituents are crucial for their interaction with the calcium channel receptor and, consequently, their activity. researchgate.net
E- and Z-Conformations at the Ring Juncture
The concept of E- and Z-isomerism is typically associated with double bonds where restricted rotation leads to distinct spatial arrangements of substituents. In the context of the monocyclic 1,4-dihydropyridine ring, the primary conformational flexibility is described by its puckering, rather than E/Z isomerism at a ring juncture, as there is no fused ring system creating a juncture in the core dihydropyridine structure itself. While E/Z isomerism can occur in substituents attached to the ring, such as in certain exocyclic double bonds or around single bonds with restricted rotation uchile.cl, specific detailed research findings on the influence of E- and Z-conformations at the ring juncture of the core dihydropyridine ring on the SAR of this compound and its derivatives are not prominently discussed in the provided search results. Conformational preferences of substituents, such as the syn conformation of ester groups, have been observed in the solid state.
Boat-Like Conformations of the Dihydropyridine Ring
The 1,4-dihydropyridine ring is not planar and typically adopts a non-planar conformation. researchgate.net Numerous crystallographic and computational studies have shown that the dihydropyridine ring in this compound and its derivatives commonly exists in a flattened or shallow boat conformation. uni-konstanz.de
In this boat conformation, the nitrogen atom (N1) and the C4 atom (bearing the aryl substituent) are typically displaced from the plane formed by the other four carbon atoms (C2, C3, C5, C6). uni-konstanz.de The degree of puckering can vary, leading to more or less shallow boat forms. uni-konstanz.de The aryl substituent at the C4 position is often found in an axial orientation relative to the dihydropyridine ring. nih.gov This specific conformation and the orientation of the substituents are important for the optimal binding interaction with the L-type calcium channel receptor. nih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 4485 |
| Nifedipine | 4485 |
Data Table: Influence of Aryl Substitution on Calcium Antagonist Activity (Illustrative based on general trends)
| Aryl Substituent Position (on Phenyl Ring at C4) | Relative Activity (General Trend) |
| Ortho | High |
| Meta | Moderate to High |
| Para | Lower |
Note: This table represents a general trend observed in SAR studies of 4-aryl-1,4-dihydropyridines and is illustrative. Specific activity values are dependent on the exact substituent and the biological assay used.
Impact of Bioisosteric Modifications on Molecular Interactions
In the context of this compound (Nifedipine) and its derivatives, bioisosteric modifications can be explored to fine-tune interactions with its primary target, the L-type calcium channel. These modifications can involve classical bioisosteres, which have similar steric and electronic characteristics, or non-classical bioisosteres, which may not be structurally similar but exhibit comparable biological activity chem960.comresearchgate.netnih.gov. Examples of bioisosteric replacements include the substitution of rings or functional groups chem960.comresearchgate.netnih.gov.
Studies on dihydropyridine derivatives, including those considered isosteres of Nifedipine, have investigated the impact of replacing core structural elements or substituents on calcium channel blocking efficiency nih.govmdpi.comfrontiersin.orgnih.govresearchgate.net. For instance, modifications within the dihydropyridine ring or to the ester linkages have been explored, with the expectation that these changes will influence molecular interactions with calcium channels, potentially enhancing binding affinity and activity frontiersin.orgnih.gov. The introduction of different substituents, such as trifluoromethyl groups at various positions on the benzaldehyde (B42025) derivatives used in the synthesis of dihydropyridine isosteres, is anticipated to influence molecular interactions with calcium channels frontiersin.orgnih.govresearchgate.net.
Correlation between Structural Features and Specific Molecular Interactions (e.g., binding to L-type calcium channels, enzyme modulation)
The biological activity of this compound (Nifedipine) and its derivatives is primarily mediated through their interaction with L-type calcium channels. These compounds belong to the dihydropyridine class of calcium channel blockers, which are known to bind to the α1 subunit of L-type calcium channels biorxiv.orgnih.govnih.govresearchgate.netderangedphysiology.com. The binding of dihydropyridines to this site modulates the opening of the channel, preventing the influx of calcium ions into cells derangedphysiology.comdrugbank.com.
Structure-Activity Relationship studies on 1,4-dihydropyridine derivatives have identified key structural features that correlate with their binding affinity and activity at L-type calcium channels. The ester groups at the 3 and 5 positions of the 1,4-dihydropyridine ring are considered highly effective for activity researchgate.net. The aryl group at the 4-position of the 1,4-dihydropyridine ring is a fundamental requirement for optimal activity researchgate.net. The position and type of electron-withdrawing groups on the phenyl group at position 4 significantly affect receptor-binding activity researchgate.net. Ortho or meta substitutions in the phenyl ring can greatly contribute to in vitro potency nih.govmdpi.com. The ester alkyl group at C5 also influences potency, with larger lipophilic alkyl and aryl groups at the third or fifth positions showing greater antihypertensivity nih.govmdpi.commdpi.com. Branching of the alkyl chain of the ester group can decrease activity gpatindia.com.
The binding domain for dihydropyridines on cardiac L-type calcium channels is likely located within the lipid bilayer nih.gov. Calcium binding in the pore of L-type calcium channels allosterically modulates the high-affinity dihydropyridine binding site nih.gov. High-affinity calcium binding to specific glutamate (B1630785) residues in the channel stabilizes the dihydropyridine receptor site in its high-affinity state nih.gov.
While the primary and well-documented molecular interaction for this compound (Nifedipine) is with L-type calcium channels, the concept of enzyme modulation was also included in the requested outline. Based on the available search results, there is no specific, detailed information regarding the modulation of enzymes other than the interaction with calcium channels (which are ion channels, not enzymes in the catalytic sense) by this compound or its direct derivatives. Some studies discuss enzyme inhibition in the context of SAR for other compound classes or targets chemrxiv.orgnih.govresearchgate.net. While dihydropyridines can influence processes that involve enzymes indirectly through calcium signaling, direct enzyme modulation by this compound beyond its calcium channel blocking activity is not a prominent finding in the provided search results.
Biochemical and Biophysical Interactions of Depin E
Ligand-Protein Binding Characterization
The interactions of Depin-E (Nifedipine) with proteins are central to its pharmacological activity, particularly its effects on calcium channels.
Interaction with Voltage-Gated Calcium Channel Subunits (e.g., CaV1.2)
Nifedipine (B1678770), the active component of this compound, functions by inhibiting the influx of calcium ions through voltage-gated L-type calcium channels, such as CaV1.2. pharmfair.com These channels are crucial for mediating calcium entry into cells in response to membrane depolarization, regulating processes like muscle contraction, secretion, and neurotransmission. nih.gov Nifedipine primarily targets vascular smooth muscle cells, stabilizing voltage-gated L-type calcium channels in their inactive conformation. pharmfair.com This inhibition of calcium influx prevents calcium-dependent myocyte contraction and vasoconstriction. pharmfair.com
Voltage-gated calcium channels of the CaV1 and CaV2 families are heteromultimeric proteins composed of a pore-forming α1 subunit, a cytoplasmic β subunit, and an extracellular α2δ subunit linked to a transmembrane δ subunit. ontosight.aihackernoon.com The α1 subunit contains four repeat transmembrane domains (DI-DIV), each with six transmembrane helices (S1-S6), forming the channel pore. Dihydropyridine (B1217469) calcium channel blockers, including Nifedipine, are known to interact with the α1 subunit. This interaction reduces peripheral vascular resistance and lowers blood pressure by causing peripheral vasodilation. efda.gov.et
Identification of Specific Amino Acid Residues Involved in Binding
Identifying the specific amino acid residues involved in the binding of a ligand to a protein is crucial for understanding the molecular basis of their interaction. While general methods exist for probing active-site structure and identifying residues involved in binding through techniques like chemical modification and site-directed mutagenesis, specific data on the amino acid residues of CaV1.2 or other proteins directly involved in binding this compound (Nifedipine) were not extensively detailed in the provided search results. Studies on the interaction of standard blockers with the CaV1.2 channel protein have indicated that residues such as Tyrosine-1489 can be crucial for this interaction. This suggests that specific tyrosine residues within the channel structure may play a role in the binding of dihydropyridine blockers like Nifedipine, but further specific research on Nifedipine's interaction at the amino acid level is required for a complete understanding.
Interaction with Other Biomolecules
Beyond protein interactions, this compound (Nifedipine) can interact with other biomolecules, influencing its behavior in biological systems.
Plasma Protein Binding Mechanisms
Plasma protein binding refers to the reversible association of a molecule, such as a drug, with proteins present in blood plasma. The primary proteins involved include albumin, alpha-1 acid glycoprotein, and lipoproteins. This binding significantly influences a drug's pharmacokinetics, affecting its distribution, metabolism, and excretion. Only the unbound fraction of a drug is generally considered pharmacologically active and available for distribution into tissues and interaction with targets.
Lipid Membrane Interactions
The pharmacological action of nifedipine, the active compound in this compound, is intrinsically linked to its interaction with cellular membranes. As a calcium channel blocker, nifedipine targets L-type calcium channels, which are integral membrane proteins embedded within the lipid bilayer of various cell types, including vascular smooth muscle and cardiac muscle cells ontosight.aimims.com. The ability of nifedipine to reach and interact with these channels necessitates its partitioning into and movement within the lipid membrane environment.
While the precise, detailed biophysical mechanisms of nifedipine's interaction with the lipid bilayer itself (e.g., its effect on membrane fluidity, specific binding sites within the lipid environment, or detailed kinetic data of its membrane partitioning) are not extensively detailed in the immediately available search results, the general principles of drug-membrane interactions are relevant aboutscience.eursc.org. Drugs can interact with lipid membranes through various mechanisms, including passive diffusion across the bilayer or by associating with specific lipid domains such as lipid rafts aboutscience.eursc.orgmdpi.com. These interactions can influence a drug's bioavailability, distribution, and its ability to reach its target protein. The lipid composition and structure of the cell membrane can significantly impact drug interactions rsc.org.
Given that nifedipine is a relatively lipophilic molecule, it is understood to interact with the hydrophobic core of the lipid bilayer to access its binding site on the voltage-gated calcium channel protein. Studies on drug-membrane interactions often employ model lipid membranes to characterize these biophysical processes mdpi.commdpi.com. However, specific detailed research findings or data tables quantifying the partitioning of nifedipine into different lipid membrane models or its specific effects on membrane properties were not found within the scope of the performed search.
Enzymatic Modulation and Substrate Interactions
The primary mechanism of action of nifedipine involves the modulation of protein function, specifically the inhibition of L-type calcium channels ontosight.aimims.comdrugbank.com. While calcium channels are ion channels rather than traditional enzymes that catalyze biochemical reactions, their function involves facilitating the selective transport of calcium ions across the cell membrane, a process that can be considered a form of biological work modulated by the protein's conformation and interaction with ligands like nifedipine. Nifedipine binds to a specific site on the L-type calcium channel protein, which leads to a reduction in calcium influx into the cell ontosight.aimims.com. This modulation of channel activity is central to its therapeutic effect in reducing blood pressure and relieving angina.
Beyond its primary target, nifedipine is also a substrate for metabolic enzymes, predominantly in the liver. The cytochrome P450 enzyme system, particularly CYP3A4, plays a significant role in the metabolism of nifedipine mims.comdrugbank.com. This enzymatic transformation leads to the formation of inactive metabolites, which are subsequently eliminated from the body mims.com. Interactions with other substances that induce or inhibit CYP3A4 can therefore affect the plasma concentration and efficacy of nifedipine drugbank.com.
In Vitro and in Vivo Models for Mechanistic Elucidation
Mammalian Cell Culture Models for Cellular Pathway Studies
Mammalian cell culture models provide a controlled environment to investigate the direct effects of Depin-E on specific cell populations and to elucidate the intricate cellular pathways modulated by the compound.
Vascular Smooth Muscle Cells
Vascular smooth muscle cells (VSMCs) are a primary target for this compound due to its role as a calcium channel blocker. Studies in VSMCs have confirmed that this compound inhibits the transmembrane influx of extracellular calcium ions by blocking voltage-dependent L-type calcium channels. nih.govresearchgate.netdrugbank.com This reduction in intracellular calcium leads to relaxation of vascular smooth muscle and subsequent vasodilation. nih.govresearchgate.netdrugbank.com
Beyond its direct effect on calcium channels, this compound has been shown to interfere with VSMC migration. Research indicates that Nifedipine (B1678770) (this compound) potently inhibits platelet-derived growth factor (PDGF)-induced chemotaxis, haptotaxis, and wound-induced migration in human aortic VSMCs. nih.govjst.go.jp This inhibitory effect is mediated, at least in part, through the disruption of the Pyk2-Src axis and subsequent inhibition of actin remodeling processes like membrane ruffling and lamellipodium formation. nih.govjst.go.jp Nifedipine was found to inhibit PDGF-induced Src activation and tyrosine phosphorylation of actin-associated substrates such as Cas, paxillin, and cortactin. nih.govjst.go.jp Furthermore, Nifedipine inhibits VSMC proliferation and the production of reactive oxygen species (ROS) by activating the LKB1-AMPK signaling pathway. nih.gov It induces phosphorylation of AMPK in a dose- and time-dependent manner and blocks cell cycle progression through G0/G1 arrest. nih.gov Studies also suggest that Nifedipine inhibits VSMC dedifferentiation, a process implicated in vascular diseases, by downregulating Akt signaling. ahajournals.org This modulation of Akt signaling by Nifedipine appears to prevent neointimal thickening in injured arteries. ahajournals.org Additionally, Nifedipine has been observed to indirectly upregulate superoxide (B77818) dismutase (SOD) expression in endothelial cells by stimulating vascular endothelial growth factor (VEGF) production from adjacent VSMCs, potentially involving the bradykinin (B550075) B2 receptor. ahajournals.org
Table 1: Effects of Nifedipine on Vascular Smooth Muscle Cells
| Cellular Process | Observed Effect | Proposed Mechanism / Pathway Involved | Source |
| Calcium Influx | Inhibition | L-type calcium channel blockade | nih.govresearchgate.netdrugbank.com |
| Migration | Inhibition (PDGF-induced) | Pyk2-Src axis, Actin remodeling | nih.govjst.go.jp |
| Proliferation | Inhibition | LKB1-AMPK pathway | nih.gov |
| Reactive Oxygen Species | Reduction | LKB1-AMPK pathway | nih.gov |
| Dedifferentiation | Inhibition | Akt signaling downregulation | ahajournals.org |
| VEGF Production (from VSMCs) | Stimulation (leading to endothelial SOD upregulation) | Potentially Bradykinin B2 receptor | ahajournals.org |
Myocardial Cells
In myocardial cells, similar to VSMCs, this compound exerts its effects primarily by inhibiting the influx of extracellular calcium ions through voltage-gated L-type calcium channels. nih.govresearchgate.netdrugbank.com This action contributes to the antianginal properties of the compound by reducing myocardial oxygen demand and increasing oxygen delivery to the heart. nih.gov
Neuronal Cell Lines
Studies utilizing neuronal cell lines have investigated the impact of this compound on neuronal calcium currents and associated functions. Research on embryonic chick dorsal root ganglion (DRG) neurons demonstrated that Nifedipine can inhibit L-type calcium currents and the release of substance P evoked by potassium depolarization. nih.govjneurosci.org This inhibition was found to be dependent on both voltage and time. nih.govjneurosci.org Investigations using neuronal clonal cell lines, such as neuroblastoma x glioma hybrid NG108-15 and neuroblastoma x Chinese hamster brain explant hybrid NCB-20, have also shown that Nifedipine inhibits voltage-sensitive calcium uptake. jneurosci.org Furthermore, Nifedipine has been reported to block the increase in resting intracellular calcium concentration observed in cortical neurons from models of Alzheimer's disease. researchgate.net It can also counteract the increased Cav1 activity and subsequent calcium influx induced by aggregated amyloid-beta in neuronal cells. reading.ac.uk
Mesenchymal Stem Cells (e.g., Human Bone Marrow, Menstrual Blood-Derived)
This compound has been shown to modulate the metabolic activity of human bone marrow-derived mesenchymal stem cells (BMMSCs). Studies indicate that Nifedipine inhibits mitochondrial respiration and ATP production in BMMSCs. nih.gov Concurrently, Nifedipine significantly increased nitric oxide (NO) activity in these cells. nih.govfrontiersin.org Nifedipine was also found to slightly suppress intracellular calcium levels, the expression of the calcium channel subunit Cav1.2, and the proliferation of BMMSCs, while also affecting intracellular calcium stores. researchgate.netnih.gov Under chondrogenic differentiation conditions, Nifedipine had positive effects on the production of collagen type II and proteoglycans in BMMSCs. nih.gov Investigations comparing BMMSCs and menstrual blood-derived mesenchymal stem cells (MenSCs) revealed that MenSCs exhibit weaker chondrogenic differentiation potential compared to BMMSCs. nih.govmdpi.com Interestingly, Nifedipine stimulated the expression of COL2A1, a key marker of chondrogenic differentiation, in MenSCs. nih.govmdpi.com
Table 2: Effects of Nifedipine on Mesenchymal Stem Cells
| Cell Type | Cellular Process | Observed Effect | Proposed Mechanism / Pathway Involved | Source |
| Human Bone Marrow-Derived MSCs (BMMSCs) | Mitochondrial Respiration | Inhibition | Not fully elucidated | nih.gov |
| Human Bone Marrow-Derived MSCs (BMMSCs) | ATP Production | Inhibition | Not fully elucidated | nih.gov |
| Human Bone Marrow-Derived MSCs (BMMSCs) | Nitric Oxide Activity | Increased | Potential involvement of mitochondria | nih.govfrontiersin.org |
| Human Bone Marrow-Derived MSCs (BMMSCs) | Intracellular Calcium | Slight Suppression | Cav1.2 inhibition, store effects | researchgate.netnih.gov |
| Human Bone Marrow-Derived MSCs (BMMSCs) | Cav1.2 Expression/Activity | Slight Suppression | Direct/Indirect modulation | researchgate.netnih.gov |
| Human Bone Marrow-Derived MSCs (BMMSCs) | Proliferation | Slight Suppression | Not fully elucidated | researchgate.netnih.gov |
| Human Bone Marrow-Derived MSCs (BMMSCs) | Intracellular Calcium Stores | Affected | Not fully elucidated | researchgate.netnih.gov |
| Human Bone Marrow-Derived MSCs (BMMSCs) | Collagen Type II Production | Elevated (under chondrogenic conditions) | Not fully elucidated | nih.gov |
| Human Bone Marrow-Derived MSCs (BMMSCs) | Proteoglycan Production | Elevated (under chondrogenic conditions) | Not fully elucidated | nih.gov |
| Menstrual Blood-Derived MSCs (MenSCs) | Chondrogenic Differentiation | Weaker than BMMSCs | Not fully elucidated | nih.govmdpi.com |
| Menstrual Blood-Derived MSCs (MenSCs) | COL2A1 Expression | Stimulated (under chondrogenic conditions) | Not fully elucidated | nih.govmdpi.com |
| Menstrual Blood-Derived MSCs (MenSCs) | Intracellular Calcium Stores | Biggest capacity compared to other cells | Not fully elucidated | researchgate.netnih.gov |
| Menstrual Blood-Derived MSCs (MenSCs) | Proliferation | Better than other cells | Not fully elucidated | researchgate.netnih.gov |
| Menstrual Blood-Derived MSCs (MenSCs) | Cav1.2 Gene Expression | Highest during differentiation (weak differentiation) | Not fully elucidated | nih.govmdpi.com |
Chondrocytes and Their Metabolic Responses
Studies on human chondrocytes have revealed that this compound influences their metabolic processes. Similar to its effects on BMMSCs, Nifedipine inhibits mitochondrial respiration and ATP production in chondrocytes. nih.gov It also significantly increased nitric oxide (NO) activity in these cells. nih.govfrontiersin.org A notable finding in chondrocytes is that Nifedipine enhanced their glycolytic capacity, suggesting an ability of these cells to switch from oxidative phosphorylation to glycolysis in response to L-type voltage-operated calcium channel inhibition. nih.gov Nifedipine slightly suppressed intracellular calcium levels, the expression of Cav1.2, and the proliferation of chondrocytes. researchgate.netnih.gov Osteoarthritic (OA) chondrocytes were found to have the highest levels of intracellular calcium and Cav1.2 channels compared to mesenchymal stem cells. researchgate.netnih.gov Under chondrogenic differentiation conditions, Nifedipine positively impacted the production of collagen type II and proteoglycans in chondrocytes. nih.gov Treatment with Nifedipine can also affect cartilage integrity and lead to the upregulation of markers such as lubricin and collagen type VI. researchgate.net
Table 3: Effects of Nifedipine on Chondrocytes
| Cellular Process | Observed Effect | Proposed Mechanism / Pathway Involved | Source |
| Mitochondrial Respiration | Inhibition | Not fully elucidated | nih.gov |
| ATP Production | Inhibition | Not fully elucidated | nih.gov |
| Nitric Oxide Activity | Increased | Potential involvement of mitochondria | nih.govfrontiersin.org |
| Glycolytic Capacity | Enhanced (Metabolic switch) | L-type VOCC inhibition | nih.gov |
| Intracellular Calcium | Slight Suppression | Cav1.2 inhibition | researchgate.netnih.gov |
| Cav1.2 Expression/Activity | Slight Suppression | Direct/Indirect modulation | researchgate.netnih.gov |
| Proliferation | Slight Suppression | Not fully elucidated | researchgate.netnih.gov |
| Collagen Type II Production | Elevated (under chondrogenic conditions) | Not fully elucidated | nih.gov |
| Proteoglycan Production | Elevated (under chondrogenic conditions) | Not fully elucidated | nih.gov |
| Cartilage Integrity | Affected (depending on administration/condition) | Not fully elucidated | researchgate.net |
| Lubricin, Collagen Type VI | Upregulation | Not fully elucidated | researchgate.net |
Specific Cancer Cell Lines for Pathway Elucidation
While calcium signaling plays a role in cancer biology and various studies utilize cancer cell lines for pathway elucidation ibiostat.beacsmedchem.orgresearchgate.netresearchgate.net, the available research specifically focusing on the detailed mechanistic elucidation of this compound (Nifedipine) within specific cancer cell lines was not identified in the scope of this review. Therefore, detailed research findings and data tables specific to this compound's pathway elucidation in cancer cell lines cannot be provided based on the conducted searches.
Organ and Tissue Slice Models for Ex Vivo Studies
Organ and tissue slice models represent a valuable ex vivo approach for mechanistic investigations, bridging the gap between traditional two-dimensional (2D) cell cultures and complex in vivo systems mdpi.comresearchgate.netnih.govf1000research.com. These models involve preparing thin slices of fresh organ or tissue, maintaining their intricate three-dimensional (3D) architecture, cellular diversity, and native extracellular matrix nih.govf1000research.comchem960.com. This preservation of the in situ environment allows for the study of cell-cell and cell-matrix interactions that are often lost in dissociated cell cultures nih.gov.
Precision-cut tissue slices (PCTS), prepared using instruments like the Krumdieck tissue slicer, retain the complex structural features and microenvironment of the original tissue researchgate.netnih.gov. They can be derived from various organs and species, including human and animal tissues researchgate.netnih.govf1000research.com. This makes them suitable for investigating compound effects within a more physiologically relevant context than isolated cells f1000research.com.
Studies using organ and tissue slice models can provide insights into various mechanistic aspects, such as:
Compound penetration and distribution within the tissue.
Effects on specific cell types within their native environment.
Modulation of complex signaling pathways involving multiple cell populations.
Assessment of functional changes in the tissue in response to compound exposure nih.gov.
For example, precision-cut intestinal slices have been used to evaluate the effects of various compounds on fibrotic processes, examining changes in gene and protein expression related to fibrosis markers nih.gov. Similarly, organotypic brain slice cultures have been employed to study neurobiological processes and the effects of interventions mdpi.com.
While organ and tissue slice models offer significant advantages in maintaining tissue complexity, challenges exist, including maintaining long-term slice viability and ensuring reproducibility across different tissue samples mdpi.comresearchgate.net.
Based on the available literature, specific detailed research findings or data tables illustrating the application of this compound in organ or tissue slice models for mechanistic elucidation were not identified. However, these models provide a relevant platform for future studies to investigate how this compound interacts with and affects specific tissues in a context that closely mimics the in vivo situation.
Non-Human Animal Models for Fundamental Mechanistic Investigations
Non-human animal models are indispensable tools for fundamental mechanistic investigations, allowing researchers to study the effects of compounds within a complete biological system plengegen.comnih.govwikipedia.orgnih.gov. These models provide the ability to explore complex physiological processes, systemic effects, and the interplay between different organs and systems that cannot be fully replicated in in vitro or ex vivo settings plengegen.comnih.gov.
Animal models are selected based on their relevance to the human condition being studied, considering factors such as genetic similarity, physiological responses, and disease pathology nih.govwikipedia.org. Various species, including rodents (e.g., mice and rats), are commonly used, and genetically engineered models can further enhance their utility for studying specific genes or pathways wikipedia.orgnih.gov.
Mechanistic investigations using non-human animal models can address questions related to:
In vivo target engagement and downstream effects.
Influence on behavior and complex cognitive functions nih.gov.
Impact on organ function and systemic homeostasis.
Elucidation of complex disease mechanisms and how compounds modulate them plengegen.comnih.gov.
For instance, animal models have been critical in understanding the mechanism of action of compounds by studying their binding to receptors and subsequent cellular responses in a living organism plengegen.com. They have also been used to investigate the neurobiological mechanisms underlying various conditions and the effects of potential therapeutic agents mdpi.comnih.gov.
While animal models offer comprehensive insights into in vivo mechanisms, it is important to acknowledge their limitations, including potential differences in biology compared to humans and the ethical considerations associated with their use wikipedia.orgnih.gov. The translational value of findings from animal models to human clinical outcomes requires careful consideration nih.gov.
Future Research Directions for Depin E
Exploration of Novel and Sustainable Synthetic Pathways
Current synthetic routes for Nifedipine (B1678770) are established, but future research can focus on developing novel pathways that are more efficient, environmentally friendly, and economically viable. This includes exploring green chemistry principles to reduce waste, minimize the use of hazardous substances, and potentially utilize renewable resources. Investigating biocatalytic or photocatalytic approaches could offer more sustainable alternatives to traditional chemical synthesis. Such research is crucial for ensuring the long-term availability and affordability of Depin-E while reducing its environmental footprint.
Deeper Elucidation of Non-Canonical Molecular and Cellular Mechanisms
While Nifedipine's primary mechanism involves blocking L-type calcium channels, a deeper understanding of potential non-canonical molecular and cellular mechanisms is warranted. This could involve exploring its interactions with other ion channels, receptors, or intracellular signaling pathways that are not traditionally associated with dihydropyridine (B1217469) calcium blockers. Research could investigate subtle effects on cellular processes beyond calcium influx, potentially revealing novel therapeutic targets or explaining observed varied responses in patients. Understanding these less-explored mechanisms could lead to new applications or strategies for optimizing this compound therapy.
Development of Advanced Computational Models for Prediction of Molecular Behavior and Interactions
Advanced computational modeling techniques, such as molecular dynamics simulations, quantum mechanics calculations, and machine learning algorithms, can play a significant role in predicting the molecular behavior and interactions of this compound. Future research should focus on developing and refining these models to accurately simulate this compound's binding to its primary target, as well as potential off-targets. researchgate.netaip.org Computational approaches can help predict absorption, distribution, metabolism, and excretion (ADME) properties, identify potential drug-drug interactions, and even design novel derivatives with improved efficacy or reduced side effects. nih.gov While some computational work exists in unrelated areas like Fermi level depinning, applying sophisticated modeling specifically to Nifedipine's complex biological interactions remains a key future direction. researchgate.netaip.org
Application of Novel Analytical Techniques for In Situ and Real-Time Studies
Applying novel analytical techniques for in situ and real-time studies of this compound in biological systems is a critical area for future research. Techniques such as advanced microscopy (e.g., super-resolution microscopy), in vivo spectroscopic methods, and real-time electrochemical sensing could provide unprecedented insights into the compound's distribution, concentration, and interactions within tissues and cells over time. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net While techniques like LA-ICP-MS have been used in other fields, their adaptation for studying pharmaceutical compounds like Nifedipine in complex biological matrices in a non-destructive or minimally invasive manner would be highly valuable. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net This would allow for a more dynamic understanding of this compound's pharmacokinetics and pharmacodynamics at a localized level.
Investigation of Multi-Targeting Approaches at the Molecular Level
Investigating this compound within multi-targeting approaches at the molecular level involves exploring its potential to interact with multiple biological targets simultaneously or to be used in combination therapies designed to address complex conditions involving multiple pathways. chem960.comgoogle.com Future research could focus on identifying synergistic effects when combined with other therapeutic agents at the molecular level, understanding how these combinations influence various signaling networks, and designing strategies for delivering this compound alongside other molecules to achieve a more comprehensive therapeutic outcome. This moves beyond simply co-administering drugs to understanding the intricate molecular interplay in multi-target interventions.
Understanding Long-Term Molecular and Cellular Adaptations to Compound Exposure
Understanding the long-term molecular and cellular adaptations that occur in response to chronic this compound exposure is essential for optimizing long-term therapy and predicting potential long-term effects. pillintrip.comndrugs.comefda.gov.etnih.gov Future research should delve into how cells and tissues adapt their gene expression, protein profiles, and metabolic pathways in response to continuous presence of the compound. This could involve studies on cellular plasticity, the development of tolerance or altered sensitivity, and the identification of biomarkers that predict long-term responses. Such research would provide valuable insights into the chronic effects of this compound and inform strategies for personalized medicine and long-term treatment management.
Q & A
Basic Research Questions
Q. How to formulate a research question for studying Depin-E's mechanism of action?
- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure the question. For example:
- Population: Specific cell lines or model organisms (e.g., Mus musculus).
- Intervention: this compound administration (dose, duration).
- Comparison: Control groups (e.g., untreated or placebo).
- Outcome: Molecular changes (e.g., protein expression, metabolic pathways).
Define variables clearly to ensure testability and avoid ambiguity .
Q. What experimental designs are suitable for initial pharmacological characterization of this compound?
- Methodological Answer :
-
In vitro : Dose-response assays (IC50/EC50) with triplicate replicates to assess toxicity and efficacy.
-
In vivo : Randomized controlled trials (RCTs) with stratified sampling to minimize bias.
-
Controls : Include positive/negative controls and account for batch effects.
Document protocols using standardized formats (e.g., STAR Methods) to ensure reproducibility .Example Table 1: Dose-Response Experimental Parameters
Parameter In Vitro (Cell Culture) In Vivo (Mouse Model) Dose Range 0.1–100 µM 5–50 mg/kg Exposure Duration 24–72 hours 7–28 days Replicates n=3 per dose n=10 per group Endpoint Analysis Cell viability assay Histopathology
Advanced Research Questions
Q. How to resolve contradictions in this compound's efficacy data across different experimental models?
- Methodological Answer :
- Systematic Review : Conduct a meta-analysis to quantify heterogeneity (e.g., I² statistic) and identify confounding variables (e.g., species-specific metabolism) .
- Sensitivity Analysis : Test robustness by excluding outliers or stratifying data by model type.
- Mechanistic Studies : Use omics (proteomics/metabolomics) to reconcile phenotypic disparities .
Q. What integrative approaches can link this compound's molecular targets to phenotypic outcomes?
- Methodological Answer :
-
Multi-Omics Integration : Combine transcriptomics, proteomics, and metabolomics data via network analysis (e.g., WGCNA) to identify hub genes/pathways .
-
Machine Learning : Train models to predict dose-dependent outcomes using features like binding affinity or pharmacokinetic parameters.
-
Validation : Use CRISPR/Cas9 knockouts or pharmacological inhibitors to confirm target relevance .
Example Table 2: Multi-Omics Data Integration Workflow
Step Technique Outcome Metric Target Identification Chemoproteomics Binding affinity (Kd) Pathway Analysis RNA-Seq + GO enrichment Enrichment p-value Validation CRISPR Knockout Phenotypic rescue rate
Q. How to design longitudinal studies for this compound's chronic exposure effects?
- Methodological Answer :
- Cohort Design : Use repeated-measures ANOVA to track temporal changes in biomarkers.
- Attrition Mitigation : Implement staggered enrollment and periodic follow-ups.
- Ethical Compliance : Adhere to 3R principles (Replacement, Reduction, Refinement) for animal studies .
Methodological Pitfalls to Avoid
- Overgeneralization : Narrow questions using SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to avoid inconclusive results .
- Data Silos : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- Confounding Bias : Apply propensity score matching in observational studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
